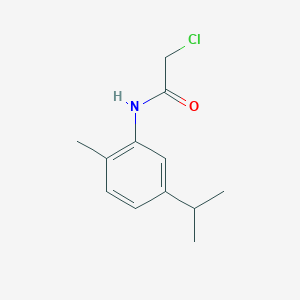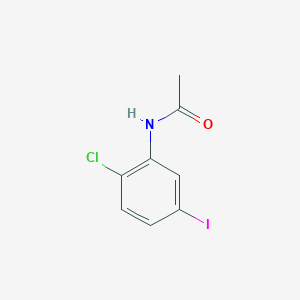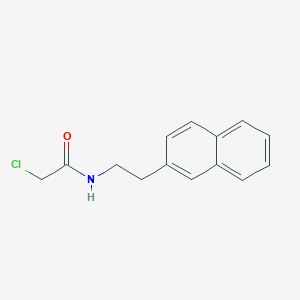
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide, also known as diclofenac impurity E, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a byproduct of the synthesis of diclofenac, a non-steroidal anti-inflammatory drug that is widely used for the treatment of pain and inflammation. In
作用機序
The mechanism of action of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is not well understood, but it is believed to be similar to that of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. Diclofenac is a non-steroidal anti-inflammatory drug that inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. By inhibiting prostaglandin synthesis, 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide are not well studied, but it is expected to have similar effects to 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It is also known to cause adverse effects such as gastrointestinal bleeding, liver damage, and renal dysfunction.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide in lab experiments include its availability as a reference standard or impurity, its chemical stability, and its similarity to 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. However, the limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. These include:
1. Investigation of its mechanism of action and biochemical and physiological effects.
2. Development of analytical methods for the quantification of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide and its impurities in pharmaceutical formulations and biological matrices.
3. Characterization of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide degradation products and investigation of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide-related adverse effects.
4. Study of the potential use of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide as a lead compound for the development of novel anti-inflammatory drugs.
5. Investigation of the potential use of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is a chemical compound that has potential applications in scientific research as a reference standard or impurity in the analysis of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide and related compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of pharmaceuticals and biomedical research.
合成法
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is synthesized by the reaction of 2-chloroacetyl chloride with 5-isopropyl-2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization.
科学的研究の応用
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide has potential applications in scientific research as a reference standard or impurity in the analysis of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide and related compounds. It can be used in the development and validation of analytical methods for the quantification of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide and its impurities in pharmaceutical formulations and biological matrices. Additionally, it can be used in the characterization of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide degradation products and in the investigation of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide-related adverse effects.
特性
IUPAC Name |
2-chloro-N-(2-methyl-5-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)10-5-4-9(3)11(6-10)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJNHDVNOMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)



![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)